molecular formula C20H26N8O B2623101 N,N-DIETHYL-5-(5-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-AMINE CAS No. 1251688-53-5

N,N-DIETHYL-5-(5-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-AMINE

Cat. No.: B2623101
CAS No.: 1251688-53-5
M. Wt: 394.483
InChI Key: GOKKGSBSMVJEFB-UHFFFAOYSA-N
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Description

N,N-DIETHYL-5-(5-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-AMINE is a complex organic compound featuring a pyridine ring, a piperazine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-5-(5-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-AMINE typically involves multiple steps:

    Formation of the Pyrimidin-2-yl Piperazine: This step involves the reaction of pyrimidine with piperazine under controlled conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the pyrimidin-2-yl piperazine with the oxadiazole and pyridine rings under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-5-(5-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N,N-DIETHYL-5-(5-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-AMINE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Material Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-5-(5-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-AMINE involves interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar pharmacological properties.

    Imidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are known for their medicinal applications.

Uniqueness

N,N-DIETHYL-5-(5-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-AMINE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-5-[5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O/c1-3-27(4-2)17-7-6-16(14-23-17)19-24-18(29-25-19)15-26-10-12-28(13-11-26)20-21-8-5-9-22-20/h5-9,14H,3-4,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKKGSBSMVJEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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